molecular formula C10H10N2O3 B15310212 Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B15310212
M. Wt: 206.20 g/mol
InChI Key: FCFWIGBWGNPBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution reactions to introduce the methoxy and carboxylate groups .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines .

Scientific Research Applications

Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of these receptors, inhibiting their activity and thereby affecting cell proliferation and survival pathways . This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-7-3-6-4-8(10(13)15-2)12-9(6)11-5-7/h3-5H,1-2H3,(H,11,12)

InChI Key

FCFWIGBWGNPBCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1)C=C(N2)C(=O)OC

Origin of Product

United States

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